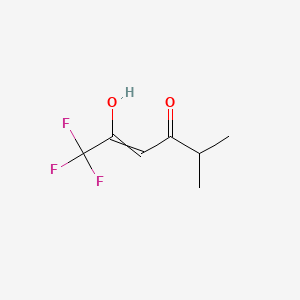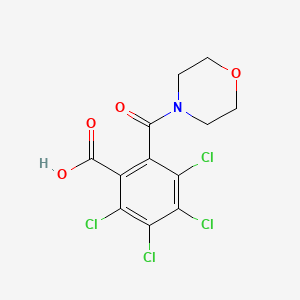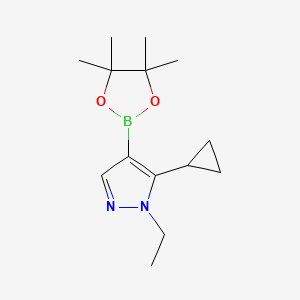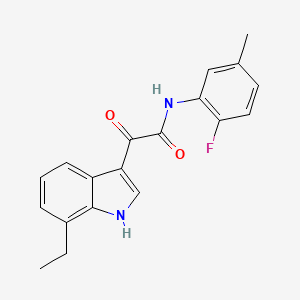
4-Hexen-3-one, 6,6,6-trifluoro-5-hydroxy-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hexen-3-one, 6,6,6-trifluoro-5-hydroxy-2-methyl- is a chemical compound with the molecular formula C7H9F3O2 It is characterized by the presence of a trifluoromethyl group, a hydroxy group, and a double bond within its hexenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexen-3-one, 6,6,6-trifluoro-5-hydroxy-2-methyl- can be achieved through several methods. One common approach involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the molecule. This can be done using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, often utilizing catalysts to enhance the efficiency and yield of the reaction. The exact methods can vary depending on the desired purity and application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hexen-3-one, 6,6,6-trifluoro-5-hydroxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a saturated alcohol.
Applications De Recherche Scientifique
4-Hexen-3-one, 6,6,6-trifluoro-5-hydroxy-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 4-Hexen-3-one, 6,6,6-trifluoro-5-hydroxy-2-methyl- exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can influence various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6,6-trifluoro-5-hydroxy-1,5-diphenyl-1-hexen-3-one: Similar in structure but with additional phenyl groups.
6,6,6-trifluoro-5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one: Contains a dimethyl group and a phenyl group, differing in its overall structure.
Uniqueness
4-Hexen-3-one, 6,6,6-trifluoro-5-hydroxy-2-methyl- is unique due to its combination of a trifluoromethyl group, a hydroxy group, and a double bond within a relatively simple hexenone structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
62772-94-5 |
|---|---|
Formule moléculaire |
C7H9F3O2 |
Poids moléculaire |
182.14 g/mol |
Nom IUPAC |
6,6,6-trifluoro-5-hydroxy-2-methylhex-4-en-3-one |
InChI |
InChI=1S/C7H9F3O2/c1-4(2)5(11)3-6(12)7(8,9)10/h3-4,12H,1-2H3 |
Clé InChI |
QDJWKASBKAMIDF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C=C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12471681.png)
![1-(4-{2-[(2-fluorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide](/img/structure/B12471682.png)
![3-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-1-benzothiophene-2-carboxamide](/img/structure/B12471690.png)

![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-nitrophenyl)benzamide](/img/structure/B12471701.png)

![Ethyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12471711.png)
![2-(4-Methylphenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12471717.png)
![(5E)-5-[(5-ethylthiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12471718.png)


![1'-(2-oxo-2-phenylethyl)-4'H-[2,3'-biquinoline]-4'-carbonitrile](/img/structure/B12471736.png)
![N-[3-(Dimethylamino)propyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B12471748.png)

